
Bis(2,4,6-trichlorophenyl) propylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trichlorophenyl) propylpropanedioate: is a chemical compound known for its unique structure and properties It is a derivative of propanedioate, with two 2,4,6-trichlorophenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorophenyl) propylpropanedioate typically involves the reaction of 2,4,6-trichlorophenol with propanedioic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like toluene. The process involves the formation of an ester linkage between the phenol and the propanedioic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from ethyl acetate can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4,6-trichlorophenyl) propylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trichlorophenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(2,4,6-trichlorophenyl) propylpropanedioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals and studying its effects on biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism by which Bis(2,4,6-trichlorophenyl) propylpropanedioate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
- Bis(2,4,5-trichlorophenyl) oxalate
Comparison: Compared to these similar compounds, Bis(2,4,6-trichlorophenyl) propylpropanedioate has unique properties due to its propanedioate backboneFor example, the propanedioate group may provide different chemical reactivity compared to the oxalate or malonate groups, making it suitable for specific reactions and applications .
Eigenschaften
CAS-Nummer |
77427-41-9 |
|---|---|
Molekularformel |
C18H12Cl6O4 |
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
bis(2,4,6-trichlorophenyl) 2-propylpropanedioate |
InChI |
InChI=1S/C18H12Cl6O4/c1-2-3-10(17(25)27-15-11(21)4-8(19)5-12(15)22)18(26)28-16-13(23)6-9(20)7-14(16)24/h4-7,10H,2-3H2,1H3 |
InChI-Schlüssel |
XCGUGCOYQUCIOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


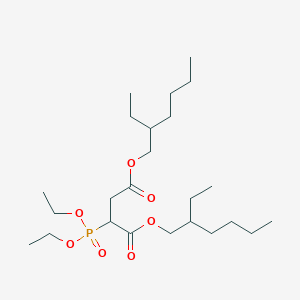
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
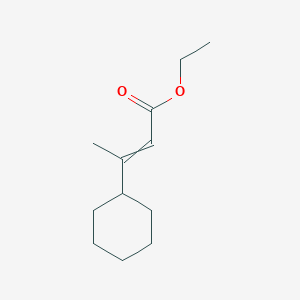
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
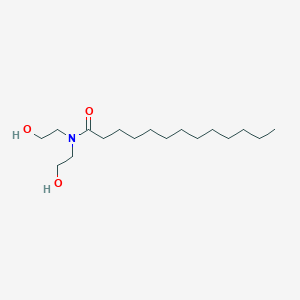
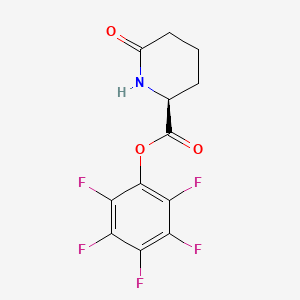
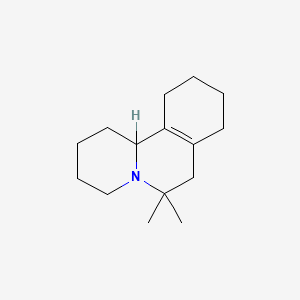
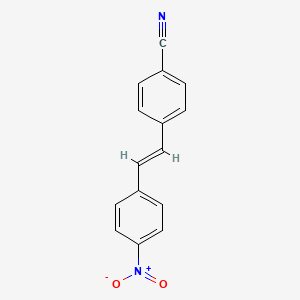
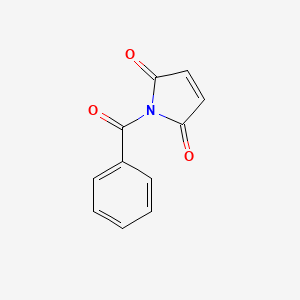
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
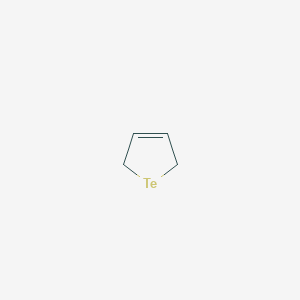

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)
